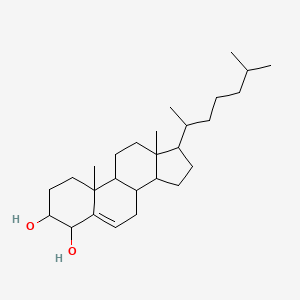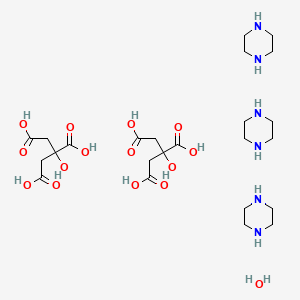
Taxa-4(20),11(12)-dien-5alpha-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid that is taxane which contains double bounds at the 4-20 and 11-12 positions and which is substituted by an acetoxy group at the 5alpha position. It is a taxane diterpenoid and an acetate ester.
Aplicaciones Científicas De Investigación
Biosynthesis in Taxol Production
- Taxol Biosynthesis : Taxa-4(20),11(12)-dien-5alpha-yl acetate plays a crucial role in the biosynthesis of Taxol. A study revealed the cloning and functional expression of an enzyme involved in converting taxadien-5alpha-yl acetate to further hydroxylated intermediates of the Taxol pathway, highlighting its importance in Taxol production (Walker, Schoendorf, & Croteau, 2000).
Enzymatic Transformations
- Cytochrome P450 Mediated Transformation : Research identified an enzyme, cytochrome P450 taxadiene 5alpha-hydroxylase, that catalyzes the hydroxylation of taxa-4(20),11(12)-dien-5alpha-yl acetate, a key step in Taxol biosynthesis. This enzyme efficiently uses this compound as a substrate, indicating its crucial role in the Taxol biosynthetic pathway (Jennewein, Long, Williams, & Croteau, 2004).
Novel Taxane Derivatives Discovery
- Identification of New Taxane Derivatives : A study discovered new taxane derivatives in Taxus baccata, emphasizing the diversity of compounds derived from taxa-4(20),11(12)-dien-5alpha-yl acetate and its potential in developing new therapeutic agents (Shi, Lederman, Sauriol, McCollum, & Zamir, 2004).
Role in Acylation Reactions
- Acylation of Taxadien-5alpha-ol : The acetylation of taxa-4(20),11(12)-dien-5alpha-ol, derived from taxa-4(20),11(12)-dien-5alpha-yl acetate, is a key step in Taxol biosynthesis. Research on the acetyl transferase enzyme involved provides insights into its selective and high affinity for substrates, offering potential targets for improving Taxol production (Walker, Ketchum, Hezari, Gatfield, Goleniowski, Barthol, & Croteau, 1999).
Transformation into Taxol Biosynthetic Intermediates
- Conversion to Biosynthetic Intermediates : Another study investigated the transformation of taxa-4(20),11(12)-dien-5alpha-yl acetate into taxol biosynthetic intermediates. This research sheds light on the complex biosynthetic pathway of Taxol and the role of taxa-4(20),11(12)-dien-5alpha-yl acetate in it (Wheeler, Long, Ketchum, Rithner, Williams, & Croteau, 2001).
Propiedades
Número CAS |
214628-37-2 |
|---|---|
Nombre del producto |
Taxa-4(20),11(12)-dien-5alpha-yl acetate |
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
[(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C22H34O2/c1-14-7-8-17-13-19-15(2)20(24-16(3)23)10-12-22(19,6)11-9-18(14)21(17,4)5/h17,19-20H,2,7-13H2,1,3-6H3/t17-,19+,20-,22+/m0/s1 |
Clave InChI |
APIZAZFFQBVSJA-ZJDLJICXSA-N |
SMILES isomérico |
CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)OC(=O)C)C |
SMILES |
CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C |
SMILES canónico |
CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)


![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)


![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)



![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)